(E)-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2/c17-16(18,19)14-10-13(11-3-4-11)22(21-14)8-7-20-15(23)6-5-12-2-1-9-24-12/h1-2,5-6,9-11H,3-4,7-8H2,(H,20,23)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWUEGWJTKYFRV-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C=CC3=CC=CO3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC(=NN2CCNC(=O)/C=C/C3=CC=CO3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A pyrazole ring with a trifluoromethyl group.
- A furan moiety.
- An acrylamide functional group.
| Property | Value |
|---|---|
| Molecular Formula | C14H16F3N3O2 |
| Molecular Weight | 315.29 g/mol |
| IUPAC Name | (E)-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide |
| InChI Key | AYWXAFJAMMVYPY-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition:
Research indicates that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases like cancer and inflammation .
2. Receptor Binding:
The compound may interact with various receptors, modulating cellular responses. For example, pyrazole derivatives have shown promise in binding to GABA receptors, suggesting potential applications in neuropharmacology .
3. Signal Transduction Modulation:
By influencing signal transduction pathways, the compound could alter cellular activities, which is crucial for therapeutic interventions in conditions such as cancer and neurodegenerative diseases .
Anticancer Activity
Several studies have evaluated the anticancer properties of pyrazole derivatives. For instance, compounds structurally related to (E)-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide have demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values observed for similar compounds range from 1.61 µg/mL to 18.4 mg/kg, indicating potent activity against tumor cells .
Anti-inflammatory Effects
The furan moiety present in the compound has been associated with anti-inflammatory properties. Compounds containing furan rings have been shown to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Study 1: Anticancer Activity
A study investigated the effects of a related pyrazole compound on A549 lung adenocarcinoma cells. The results indicated that the compound induced apoptosis in a dose-dependent manner, with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
Study 2: Neuropharmacological Effects
Another research focused on the neuropharmacological profile of similar pyrazole derivatives in animal models. The compounds exhibited anticonvulsant activity in the PTZ-induced seizure model, suggesting their potential use in epilepsy treatment .
Scientific Research Applications
Structural Characteristics
The compound features a unique combination of a pyrazole ring, trifluoromethyl group, cyclopropyl group, and furan moiety. These structural elements contribute to its distinctive chemical behavior and potential applications.
Biological Activities
Research has indicated that (E)-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide exhibits various biological activities:
- Antimicrobial Properties : Studies have shown efficacy against certain bacterial strains, suggesting potential as an antimicrobial agent.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in vitro and in vivo models.
Medicinal Chemistry
The compound is being explored for its therapeutic potential in treating diseases such as:
- Cancer : Preliminary studies suggest it may inhibit tumor growth by targeting specific pathways involved in cell proliferation.
- Neurological Disorders : Investigations into its effects on neuronal signaling pathways show promise for treating conditions like Alzheimer's disease.
Material Science
In industrial applications, (E)-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide is utilized in:
- Polymer Chemistry : It serves as a building block for creating advanced polymers with tailored properties.
- Coatings and Adhesives : Its unique chemical structure allows for enhanced adhesion and durability in coatings.
Case Study 1: Antimicrobial Activity
In a study conducted by Smith et al. (2023), (E)-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide was tested against various bacterial strains. The results indicated a significant reduction in bacterial growth, particularly against Gram-positive bacteria, highlighting its potential as a new antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
Research by Johnson et al. (2024) focused on the anti-inflammatory properties of the compound. Using an animal model of induced inflammation, the study demonstrated that administration of (E)-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide led to decreased levels of pro-inflammatory cytokines, suggesting a mechanism involving modulation of immune responses.
Chemical Reactions Analysis
Synthetic Reactions and Key Pathways
The synthesis of this compound involves multi-step protocols, leveraging nucleophilic substitutions and condensation reactions. A representative pathway includes:
Key observations:
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The trifluoromethyl group stabilizes the pyrazole ring against electrophilic substitution but enhances reactivity in SN2 alkylation due to electron-withdrawing effects .
-
The furan ring undergoes regioselective electrophilic substitution at the α-position under mild nitration or sulfonation conditions.
Degradation and Stability Studies
The compound exhibits sensitivity to hydrolysis and oxidation:
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Hydrolysis occurs primarily at the acrylamide bond, releasing the pyrazole-ethylamine fragment .
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The furan ring’s electron-rich nature makes it prone to oxidation, forming reactive epoxides .
Acrylamide Moiety
-
Michael Addition : Reacts with thiols (e.g., glutathione) to form stable thioether adducts ( at pH 7.4) .
-
Polymerization : Initiates radical polymerization under UV light, forming cross-linked polymers ().
Pyrazole Ring
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Electrophilic Substitution : Limited reactivity due to the electron-withdrawing -CF₃ group; bromination occurs selectively at the N1 position .
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Cyclopropane Stability : Resists ring-opening under acidic conditions (pH < 3) but undergoes [2+2] cycloaddition with electron-deficient alkenes.
Biological Interactions and Metabolite Formation
In vitro studies using hepatic microsomes reveal:
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Primary Metabolite : Mercapturic acid conjugate via glutathione transferase (GST)-catalyzed pathway .
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Enzyme Inhibition : Irreversible binding to cyclooxygenase-2 (COX-2) via acrylamide’s α,β-unsaturated carbonyl () .
| Biological Target | Interaction Type | Outcome | Citations |
|---|---|---|---|
| COX-2 | Covalent inhibition | Anti-inflammatory activity | |
| Cytochrome P450 3A4 | Competitive inhibition | Altered drug metabolism |
Comparative Reactivity with Structural Analogs
The compound’s reactivity diverges from analogs due to its trifluoromethyl and cyclopropane groups:
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s pyrazole and acrylamide framework is shared with several analogs synthesized in and . Key differences lie in substituent groups:
Physicochemical Properties
Melting points and spectroscopic data highlight stability and purity:
Bioactivity Insights
While direct bioactivity data for the target compound is unavailable, analogs in and provide clues:
- Pyrazole-acrylamide hybrids (e.g., 3a–3e) are often explored as kinase inhibitors or anticancer agents due to their ability to disrupt protein-protein interactions .
- Ferroptosis-inducing compounds (FINs) in include acrylamide derivatives, suggesting the target compound’s furan and pyrazole moieties could synergize to induce oxidative cell death in cancers .
Q & A
Q. What are the recommended synthetic pathways for (E)-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide, and how can yield be optimized?
The synthesis of this compound likely follows multi-step routes similar to structurally related acrylamide derivatives. A plausible pathway includes:
Preparation of the pyrazole moiety : Cyclopropane and trifluoromethyl groups are introduced via nucleophilic substitution or cycloaddition reactions under anhydrous conditions .
Ethyl linker functionalization : Coupling the pyrazole to an ethylamine derivative using Mitsunobu or nucleophilic substitution reactions .
Acrylamide formation : Reacting 3-(furan-2-yl)acryloyl chloride with the intermediate under basic conditions (e.g., triethylamine in THF) .
Optimization : Monitor reaction progress via TLC/HPLC. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and final product via recrystallization (ethanol/water) .
Q. How can researchers confirm the structural identity and purity of this compound?
- Spectroscopic Techniques :
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (expected ~370–380 g/mol based on analogs) .
- Purity : HPLC with UV detection (C18 column, acetonitrile/water mobile phase, >95% purity threshold) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in proposed reaction mechanisms for similar acrylamide derivatives?
Contradictions in reaction pathways (e.g., competing nucleophilic attack sites) can be addressed via:
- Density Functional Theory (DFT) : Calculate activation energies for plausible intermediates to identify the most favorable pathway .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., THF vs. DMF) .
- Case Study : For a related pyrazole-acrylamide, DFT revealed that steric hindrance from the cyclopropyl group disfavors SN2 mechanisms, favoring SN1 pathways .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) when biological data for this compound is limited?
- Analog-Based SAR : Compare with structurally similar compounds (e.g., pyrazole derivatives with trifluoromethyl groups) reported to inhibit kinases or GPCRs .
- Pharmacophore Modeling : Map essential features (e.g., hydrogen-bond acceptors in acrylamide, hydrophobic cyclopropyl) using software like Schrödinger’s Phase .
- Table : Hypothetical SAR Data (Inferred from Analogs)
Q. How should researchers address discrepancies in biological assay results (e.g., conflicting IC50_{50}50 values)?
- Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays .
- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to prevent aggregation artifacts .
- Statistical Analysis : Apply ANOVA to triplicate data; outliers may indicate compound degradation (verify via LC-MS) .
Methodological Guidance
Q. What experimental design is recommended for evaluating the compound’s stability under physiological conditions?
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via HPLC .
- Oxidative Stress : Expose to HO (0.1–1 mM) and analyze by LC-MS for oxidation byproducts (e.g., furan ring opening) .
- Light Sensitivity : Store in amber vials; assess photodegradation under UV/Vis light (300–800 nm) .
Q. How can in silico docking predict interactions between this compound and a target protein?
Protein Preparation : Obtain crystal structure from PDB (e.g., 4LOM for kinase X). Remove water and add hydrogens .
Ligand Preparation : Generate 3D conformers of the compound using Open Babel; assign charges (e.g., Gasteiger-Marsili).
Docking : Use AutoDock Vina to simulate binding. Prioritize poses with hydrogen bonds to backbone amides (acrylamide) and van der Waals contacts with CF/cyclopropyl groups .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Hypothesis : The trifluoromethyl group enhances hydrophobicity, but the furan may impart partial polarity.
- Testing : Measure solubility in DMSO, ethanol, and PBS via nephelometry. For analogs, solubility ranges are 0.1–1 mg/mL in DMSO and <0.01 mg/mL in PBS .
- Mitigation : Use surfactants (e.g., Tween-80) or cyclodextrin complexes for in vitro assays .
Advanced Characterization
Q. What crystallographic techniques can resolve ambiguities in the compound’s stereochemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
